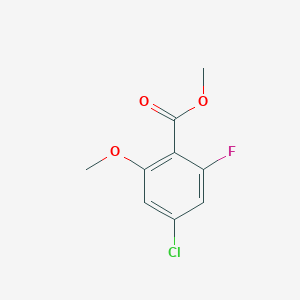

Methyl 4-chloro-2-fluoro-6-methoxybenzoate

Description

Methyl 4-chloro-2-fluoro-6-methoxybenzoate is a substituted benzoate ester with a molecular formula of C₉H₈ClFO₃. Its structure features a chlorine atom at the 4-position, a fluorine atom at the 2-position, and a methoxy group at the 6-position of the benzene ring, esterified as a methyl ester. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its halogenated and methoxylated aromatic framework, which enhances reactivity and bioavailability .

Properties

IUPAC Name |

methyl 4-chloro-2-fluoro-6-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-13-7-4-5(10)3-6(11)8(7)9(12)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYYAPRPBFUDEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-fluoro-6-methoxybenzoate typically involves the esterification of 4-chloro-2-fluoro-6-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-fluoro-6-methoxybenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Formation of 4-chloro-2-fluoro-6-methoxybenzaldehyde or 4-chloro-2-fluoro-6-methoxybenzoic acid.

Reduction: Formation of 4-chloro-2-fluoro-6-methoxybenzyl alcohol.

Scientific Research Applications

Methyl 4-chloro-2-fluoro-6-methoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-fluoro-6-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 4-chloro-2-fluoro-6-methoxybenzoate with analogous benzoic acid derivatives, focusing on structural variations, physicochemical properties, and applications. Key compounds are selected based on similarity scores (0.92–0.98) from chemical databases and literature .

Table 1: Structural and Functional Group Comparison

Key Observations

Substituent Effects on Reactivity and Polarity The methoxy group at position 6 in the target compound increases electron density via resonance, enhancing stability in nucleophilic aromatic substitution reactions compared to 4-chloro-2-fluoro-6-methylbenzoic acid (which has a methyl group at position 6) . Replacing the methyl ester with a carboxylic acid (as in 4-chloro-2-fluoro-6-methylbenzoic acid) significantly alters solubility: the acid form is more polar and water-soluble, while the ester is lipid-soluble, favoring membrane permeability in drug design . Bromine substitution (e.g., in methyl 4-bromo-2-fluoro-6-hydroxybenzoate) increases steric hindrance and molar mass (249.03 g/mol vs.

Functional Group Impact on Applications

- Ester vs. Acid : Methyl esters (e.g., target compound) are preferred in prodrug synthesis due to hydrolytic stability under physiological conditions, whereas carboxylic acids (e.g., 4-chloro-2-methoxybenzoic acid) are directly active in agrochemical formulations .

- Hydroxyl vs. Methoxy : The hydroxyl group in methyl 4-bromo-2-fluoro-6-hydroxybenzoate enables hydrogen bonding, making it suitable for coordination chemistry, whereas the methoxy group in the target compound prioritizes lipophilicity .

Table 2: Physicochemical Properties

| Property | This compound | 4-Chloro-2-Fluoro-6-Methylbenzoic Acid | Methyl 4-Bromo-2-Fluoro-6-Hydroxybenzoate |

|---|---|---|---|

| Molar Mass (g/mol) | ~204.6 (estimated) | 188.58 | 249.03 |

| Boiling Point | High (ester group) | Higher (acid group) | Moderate (hydroxyl group) |

| Solubility in Water | Low (logP ~2.5) | Moderate (logP ~1.8) | Low (logP ~2.7) |

| Reactivity | Electrophilic substitution favored | Acid-catalyzed reactions | Chelation with metals |

Biological Activity

Methyl 4-chloro-2-fluoro-6-methoxybenzoate is an organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 218.61 g/mol. Its structure includes:

- Methoxy group (-OCH₃)

- Chloro group (-Cl)

- Fluoro group (-F)

These substituents enhance the compound's reactivity and stability, making it a candidate for various biological applications.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Properties

- Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various bacterial strains. The presence of halogenated groups is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.

2. Anti-inflammatory Effects

- There is evidence that this compound may exert anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.

3. Enzyme Interaction

- Interaction studies have shown that this compound can bind to specific enzymes or receptors, influencing metabolic pathways. For instance, it may act as an inhibitor for certain enzymes involved in inflammatory responses or microbial metabolism.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Enzyme Inhibition : The halogen substituents may enhance binding affinity to target enzymes, leading to effective inhibition.

- Receptor Modulation : The compound may alter receptor activity by mimicking natural substrates or ligands, thus modulating physiological responses.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains | |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines | |

| Enzyme Interaction | Binds to specific enzymes affecting metabolic pathways |

Relevant Research Studies

-

Antimicrobial Study :

- A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects on growth, suggesting its potential as a novel antimicrobial agent.

-

Inflammation Model :

- In vitro assays showed that treatment with this compound reduced the secretion of inflammatory markers in cultured macrophages, indicating its promise for therapeutic applications in inflammatory diseases.

-

Enzyme Binding Assays :

- Binding affinity studies revealed that this compound effectively interacts with enzymes involved in inflammatory pathways, providing insights into its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.